(S)-2-(Methoxydiphenylmethyl)pyrrolidine
Overview
Description
“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is a diphenylprolinol methyl ether . It can be used as a catalyst to synthesize enantioselective ketones via intermolecular asymmetric Michael addition of aldehydes to nonactivated enones .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “(S)-2-(Methoxydiphenylmethyl)pyrrolidine”, can be achieved through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is C18H21NO . Its molecular weight is 267.37 . The structure includes a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .Chemical Reactions Analysis
“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” has been investigated for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .Physical And Chemical Properties Analysis
“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” is a slightly yellow viscous liquid .Scientific Research Applications
1. Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using proline and related derivatives, including “(S)-2-(Methoxydiphenylmethyl)pyrrolidine”. These materials are used as novel heterogeneous catalysts and provide a platform to mimic and explore the catalytic processes in a biological system .
Asymmetric Reactions Organocatalyst
“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” can be used as an efficient and versatile organocatalyst for various asymmetric reactions. The encapsulation of organocatalysts into a porous material can construct a novel heterogeneous catalyst .
Synthesis of Pyrrolidine
“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” can be used in the synthesis of pyrrolidine. Reaction gas chromatography-mass spectrometry is applied to establish optimal conditions for the synthesis .
Mechanistic Interrogation of Asymmetric Lithiation-Trapping
“(S)-2-(Methoxydiphenylmethyl)pyrrolidine” can be used in the mechanistic study of the s-BuLi/chiral diamine-mediated lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been associated with various biological activities .
Mode of Action
Pyrrolidine derivatives have been reported to exhibit diverse biological activities, which may involve interactions with various cellular targets .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGCZSRPDCLBT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methoxydiphenylmethyl)pyrrolidine | |
CAS RN |
118971-03-2 | |
Record name | (S)-2-(Methoxydiphenylmethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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